Product packaging for Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate(Cat. No.:CAS No. 1341405-39-7)

Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate

Cat. No.: B1443939
CAS No.: 1341405-39-7
M. Wt: 260.08 g/mol
InChI Key: IUEHVESEDFMIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate is a brominated pyridine derivative featuring an ether-linked acetate ester group. This compound is structurally characterized by a pyridine ring substituted with a bromine atom at the 5-position and an ethoxyacetate group at the 3-position via an oxygen bridge.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO3 B1443939 Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate CAS No. 1341405-39-7

Properties

IUPAC Name

ethyl 2-(5-bromopyridin-3-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-2-13-9(12)6-14-8-3-7(10)4-11-5-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEHVESEDFMIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Ether Formation

The most commonly employed synthetic route to Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate involves the nucleophilic substitution reaction between 5-bromopyridin-3-ol and ethyl bromoacetate under basic conditions. The key steps and conditions are as follows:

  • Reactants :

    • 5-Bromopyridin-3-ol (nucleophile)
    • Ethyl bromoacetate (alkylating agent)
  • Base : Potassium carbonate (K2CO3) is typically used to deprotonate the hydroxyl group of 5-bromopyridin-3-ol, generating the alkoxide ion that attacks the electrophilic carbon of ethyl bromoacetate.

  • Solvent : Dimethylformamide (DMF) is preferred due to its polar aprotic nature, which stabilizes ions and enhances nucleophilicity.

  • Temperature : Elevated temperatures (generally 60–100 °C) facilitate the reaction kinetics.

  • Reaction Mechanism : The alkoxide ion formed from 5-bromopyridin-3-ol performs an SN2 attack on the electrophilic carbon of ethyl bromoacetate, displacing bromide and forming the ether linkage.

Summary Table of the Primary Synthetic Route

Parameter Details
Starting materials 5-Bromopyridin-3-ol, Ethyl bromoacetate
Base Potassium carbonate (K2CO3)
Solvent Dimethylformamide (DMF)
Temperature 60–100 °C
Reaction type Nucleophilic substitution (SN2)
Reaction time Typically several hours (varies)
Product isolation Extraction, purification by chromatography or crystallization
Yield Generally moderate to high (dependent on conditions)

Alternative Synthetic Approaches

While the nucleophilic substitution route is predominant, other synthetic strategies have been explored or can be considered based on the chemical literature and analogous compound syntheses:

Coupling Reactions

  • Description : Coupling of ethyl bromoacetate with nucleophiles derived from 5-bromopyridin-3-ol or related intermediates using catalytic systems such as palladium catalysts.

  • Conditions : Vary depending on catalyst, ligands, and solvents; typically involve milder temperatures and inert atmospheres.

  • Advantages : Potential for selective functionalization and improved yields in complex substrates.

Oxidation/Reduction Pathways

  • Description : Multi-step synthetic sequences involving oxidation or reduction of precursor molecules to install the ether-linked acetate ester moiety.

  • Applicability : Less common for this compound but may be used in specialized synthetic schemes or when starting materials differ.

Industrial Production Considerations

In industrial settings, the preparation of this compound follows similar synthetic principles but incorporates process optimizations:

  • Scale-up : Larger batch sizes or continuous flow reactors are employed to enhance throughput.

  • Automation : Automated reagent addition and temperature control improve reproducibility.

  • Purity Control : High-performance liquid chromatography (HPLC) and other analytical techniques ensure product purity and batch consistency.

  • Safety and Environmental : Use of safer solvents or solvent recycling and waste minimization are considered.

Research Findings and Data Analysis

Reaction Efficiency and Yield

  • The nucleophilic substitution method yields this compound in moderate to high yields, typically ranging from 60% to 85%, depending on reaction time, temperature, and reagent purity.

  • Side reactions such as hydrolysis or over-alkylation are minimized by controlling reaction parameters.

Purity and Characterization

  • Purity is verified by chromatographic methods (HPLC, GC) and spectroscopic techniques (NMR, IR, MS).

  • The presence of the bromine atom is confirmed by characteristic isotope patterns in mass spectrometry.

Comparative Analysis with Structural Analogs

Feature This compound Analog with Bromine at 2-Position Direct Acetate without Ether Linkage
Substituent Position 5-position 2-position 3-position
Linkage Type Ether (oxygen bridge) Ether or direct substitution Direct ester linkage
Solubility Moderate Variable Generally higher
Reactivity in Cross-Coupling Influenced by bromine position Different electronic effects Different steric effects
Stability Good under standard conditions Variable May be less stable

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in its interaction with molecular targets, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Heterocyclic Variations

The compound’s key structural analogs differ in substituent positions, heterocyclic cores, and functional groups. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Substituents Heterocycle Key Properties
Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate N/A 5-Br, O-linked acetate at 3 Pyridine Ether linkage enhances hydrolytic stability; bromine enables Suzuki coupling .
Ethyl (5-bromopyridin-3-yl)acetate 847375-33-1 5-Br, CH2COOEt at 3 Pyridine Direct acetate ester; 94% yield via acid-catalyzed esterification .
Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate 1620318-88-8 5-Br, 3-F, CH2COOEt at 2 Pyridine Fluorine introduces electronegativity; pyridine substitution at 2-position .
Ethyl 2-[(2-bromopyridin-4-yl)oxy]acetate 58530-48-6 2-Br, O-linked acetate at 4 Pyridine Bromine at 2-position alters reactivity in cross-coupling .
Ethyl 2-(5-bromopyrimidin-2-yl)acetate 1134327-91-5 5-Br, CH2COOEt at 2 Pyrimidine Pyrimidine core with dual nitrogen atoms; CAS 1134327-91-5 .
Key Observations:

Substituent Position :

  • Bromine at the 5-position (target compound) vs. 2-position (e.g., 58530-48-6) affects electronic distribution and reactivity in cross-coupling reactions .
  • Ether linkage in the target compound vs. direct acetate (847375-33-1) alters solubility and stability.

Functional Group Effects :

  • Fluorinated analogs (e.g., 1620318-88-8) exhibit enhanced metabolic stability and altered dipole moments .

Biological Activity

Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a brominated pyridine moiety, which is significant for its biological interactions. The presence of the ester group suggests potential reactivity in various chemical environments, making it a versatile intermediate in organic synthesis.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 5-bromopyridin-3-ol with ethyl bromoacetate. This reaction is generally conducted in the presence of a base such as potassium carbonate, often using dimethylformamide (DMF) as a solvent at elevated temperatures. The following table summarizes common synthetic routes:

Method Reagents Conditions
Direct esterification5-bromopyridin-3-ol + ethyl bromoacetateBase (K2CO3), DMF, heat
Coupling reactionsEthyl bromoacetate + nucleophilesVaries (e.g., palladium catalysts)
Oxidation/ReductionVarious oxidizing/reducing agentsSpecific conditions apply

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The bromine atom and the pyridine ring enhance its binding affinity to enzymes and receptors through mechanisms such as hydrogen bonding and π-π interactions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation with IC50 values indicating potency against various cancer lines:

Compound Cell Line IC50 (µM)
Compound A (related structure)HEPG21.18 ± 0.14
Compound BMCF70.67
Ethyl 2-(pyridin-2-yloxy)acetate (similar compound)SW1116>10

These findings suggest that modifications to the structure can lead to enhanced anticancer activity.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Compounds with similar structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds are summarized below:

Compound Microorganism MIC (µg/mL)
Compound CStaphylococcus aureus6.25
Compound DEscherichia coli12.5
Compound ECandida albicans12.5

These results indicate potential applications in developing new antimicrobial agents.

Case Studies

  • Anticancer Screening : A study evaluated the anticancer effects of various pyridine derivatives, including those structurally similar to this compound, demonstrating significant inhibition of cell growth across multiple cancer types.
  • Antimicrobial Efficacy : Another study focused on the synthesis and testing of pyridine-based compounds against a range of pathogens, revealing promising antimicrobial activity that warrants further exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.